2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzyloxy group, a piperidine ring, and a pyridine moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.
Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Pyridine moiety introduction: The pyridine ring can be introduced via a coupling reaction with a pyridine derivative.
Final coupling: The final step involves coupling the benzyloxy group, piperidine ring, and pyridine moiety under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the piperidine and pyridine rings can interact with polar or charged residues. This compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzyloxy)-N-(piperidin-4-ylmethyl)acetamide
- 2-(benzyloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 2-(benzyloxy)-N-((1-(2-chloropyridin-4-yl)piperidin-4-yl)methyl)acetamide
Uniqueness
2-(benzyloxy)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the 2-methylpyridine moiety, which can enhance its binding affinity and selectivity for certain molecular targets. This structural feature may also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-13-20(7-10-22-17)24-11-8-18(9-12-24)14-23-21(25)16-26-15-19-5-3-2-4-6-19/h2-7,10,13,18H,8-9,11-12,14-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRDLXQYZXGZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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